molecular formula C25H25NO5 B3524608 methyl 2-[(3,3-diphenylpropanoyl)amino]-4,5-dimethoxybenzoate

methyl 2-[(3,3-diphenylpropanoyl)amino]-4,5-dimethoxybenzoate

Cat. No.: B3524608
M. Wt: 419.5 g/mol
InChI Key: UPUAABOSMNGPTE-UHFFFAOYSA-N
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Description

The compound “methyl 2-[(3,3-diphenylpropanoyl)amino]-4,5-dimethoxybenzoate” is a complex organic molecule. It contains a benzoate group, which is a common moiety in various pharmaceuticals and other active compounds . The 3,3-diphenylpropanoyl group is a part of various bioactive compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3,3-diphenylpropanoyl chloride with an appropriate amine to form the amide linkage . The methoxy groups could be introduced through a methylation reaction.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The 3,3-diphenylpropanoyl group would contribute significantly to the molecule’s size and shape .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amide group and the nonpolar aromatic rings could give the compound both polar and nonpolar characteristics .

Properties

IUPAC Name

methyl 2-(3,3-diphenylpropanoylamino)-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO5/c1-29-22-14-20(25(28)31-3)21(16-23(22)30-2)26-24(27)15-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,16,19H,15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUAABOSMNGPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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